molecular formula C16H23N3O2 B13775984 benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate

benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B13775984
M. Wt: 289.37 g/mol
InChI Key: IMJNDWDQGGGJDF-UHFFFAOYSA-N
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Description

Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C16H25N3O2. It is a derivative of azetidine and pyrrolidine, which are small ring azaheterocycles. These structures are of significant interest due to their utility as building blocks in the synthesis of various amino acid derivatives and complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate involves multiple steps, including ring-opening reactions, cyclization, and substitution. For instance, the synthesis of related azetidine and aziridine compounds can involve ring-opening, cyclization, substitution, reduction, and debenzylation reactions starting from benzylamine and epichlorohydrin.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing robust purification techniques to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various alkyl groups, leading to a diverse array of functionalized compounds.

Scientific Research Applications

Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate serves as a precursor in the synthesis of constrained heterocyclic diamino acid derivatives. These derivatives are valuable in the development of new pharmaceuticals and other complex organic molecules. The compound’s structural relatives and synthetic precursors are extensively discussed in scientific literature, highlighting its utility in synthesizing complex amino acid structures.

Mechanism of Action

The mechanism of action of benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyrrolidine derivatives, such as:

Uniqueness

Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate is unique due to its specific combination of azetidine and pyrrolidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for synthesizing constrained heterocyclic diamino acid derivatives and exploring new chemical spaces in drug development.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23N3O2/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2

InChI Key

IMJNDWDQGGGJDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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